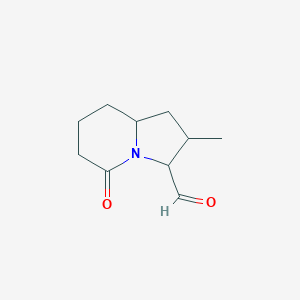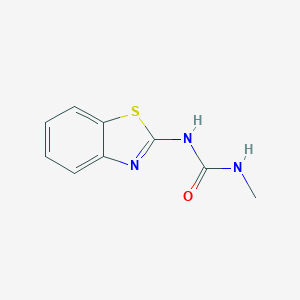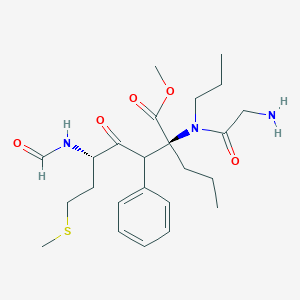
N-Formylmethionyl-dipropylglycyl-phenylalanine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formylmethionyl-dipropylglycyl-phenylalanine methyl ester, commonly known as fMLP, is a synthetic peptide that is used in scientific research to study the immune system and inflammation. It is a potent chemotactic agent that attracts white blood cells to the site of injury or infection.
Mechanism of Action
FMLP acts as a potent chemoattractant for neutrophils and other white blood cells. It binds to specific receptors on the surface of these cells, triggering a signaling cascade that leads to their migration towards the site of injury or infection. This process is known as chemotaxis.
Biochemical and Physiological Effects:
fMLP has several biochemical and physiological effects on the immune system. It stimulates the production of reactive oxygen species (ROS) and the release of lysosomal enzymes from neutrophils, which are important for killing invading pathogens. It also activates the complement system, which is a group of proteins that help to destroy pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of using fMLP in lab experiments is its potency and specificity. It is a highly potent chemoattractant for neutrophils and other white blood cells, and it binds to specific receptors on their surface. However, one of the limitations of using fMLP is that it may not accurately reflect the in vivo conditions of inflammation and immune response.
Future Directions
There are several future directions for the use of fMLP in scientific research. One area of interest is the development of new drugs that target the receptors for fMLP, which could be used to treat inflammatory diseases. Another area of interest is the study of the role of fMLP in cancer, as it has been shown to promote tumor growth in some cases. Furthermore, the use of fMLP in combination with other chemotactic agents could provide new insights into the complex mechanisms of immune response and inflammation.
Synthesis Methods
The synthesis of fMLP involves the chemical modification of natural peptides. It is produced by the reaction of N-formylmethionine with dipropylglycine and phenylalanine methyl ester. The resulting peptide is purified by high-performance liquid chromatography (HPLC) to obtain a pure product.
Scientific Research Applications
FMLP is widely used in scientific research to study the immune system and inflammation. It is used to investigate the chemotaxis of white blood cells, which is the process by which these cells are attracted to the site of injury or infection. fMLP is also used to study the activation of neutrophils, which are a type of white blood cell that plays a critical role in the immune response.
properties
CAS RN |
136427-57-1 |
|---|---|
Product Name |
N-Formylmethionyl-dipropylglycyl-phenylalanine methyl ester |
Molecular Formula |
C24H37N3O5S |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
methyl (2S,5S)-2-[(2-aminoacetyl)-propylamino]-5-formamido-7-methylsulfanyl-4-oxo-3-phenyl-2-propylheptanoate |
InChI |
InChI=1S/C24H37N3O5S/c1-5-13-24(23(31)32-3,27(14-6-2)20(29)16-25)21(18-10-8-7-9-11-18)22(30)19(26-17-28)12-15-33-4/h7-11,17,19,21H,5-6,12-16,25H2,1-4H3,(H,26,28)/t19-,21?,24-/m0/s1 |
InChI Key |
GNAZCQZCHQUFCL-YZARGUDJSA-N |
Isomeric SMILES |
CCC[C@](C(C1=CC=CC=C1)C(=O)[C@H](CCSC)NC=O)(C(=O)OC)N(CCC)C(=O)CN |
SMILES |
CCCC(C(C1=CC=CC=C1)C(=O)C(CCSC)NC=O)(C(=O)OC)N(CCC)C(=O)CN |
Canonical SMILES |
CCCC(C(C1=CC=CC=C1)C(=O)C(CCSC)NC=O)(C(=O)OC)N(CCC)C(=O)CN |
synonyms |
f-Met-Dpg-Phe-OMe N-formylmethionyl-dipropylglycyl-phenylalanine methyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



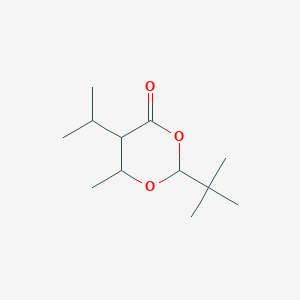
![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)
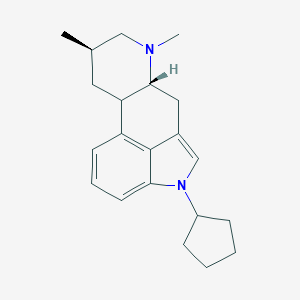
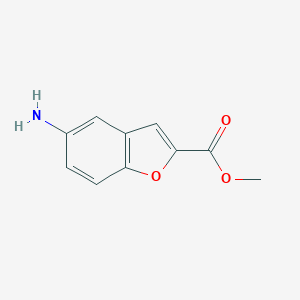
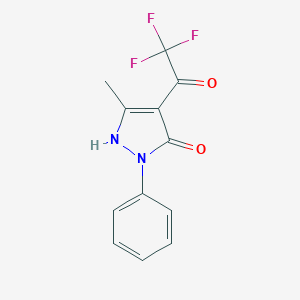
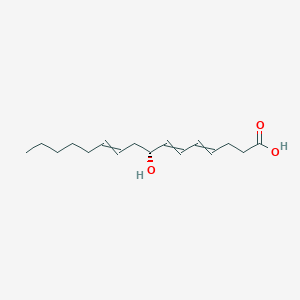
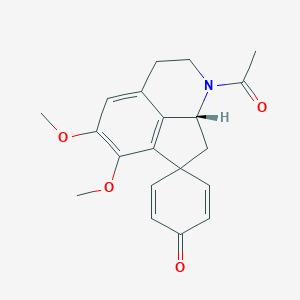
![3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B162163.png)
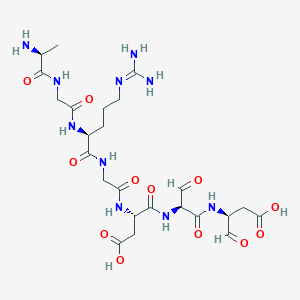
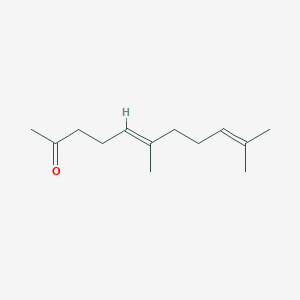
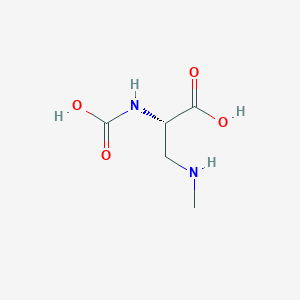
![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)
